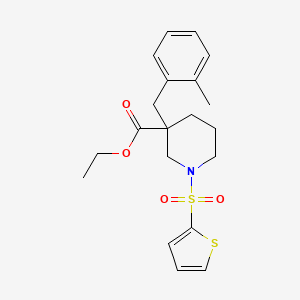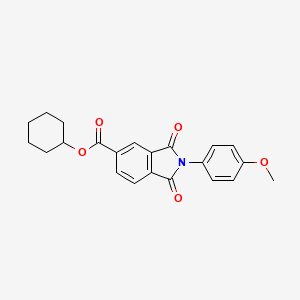
ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate, also known as EMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMT is a piperidine derivative that has been synthesized using different methods.
作用机制
The exact mechanism of action of ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate exhibits its biological activities by binding to specific targets, such as enzymes or receptors, and modulating their activity. For example, ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of inflammatory mediators. In vivo studies have shown that ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate can reduce inflammation and pain in animal models of inflammation. ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has several advantages for lab experiments, such as its high purity and stability. However, ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate also has some limitations, such as its low solubility in water and some organic solvents. This can make it challenging to work with ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate in certain experiments.
未来方向
There are several future directions related to ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Additionally, it would be interesting to investigate the potential of ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate as a building block for the synthesis of new metal-organic frameworks. Finally, further studies are needed to fully understand the mechanism of action of ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate and its potential applications in various fields.
In conclusion, ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been synthesized using different methods and has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science. ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate exhibits its biological activities by binding to specific targets and modulating their activity. ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions related to ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate, including its potential as a drug candidate for the treatment of Alzheimer's disease and its potential as a building block for the synthesis of new metal-organic frameworks.
合成方法
Ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate can be synthesized using different methods, such as the reaction of 2-methylbenzylamine with thionyl chloride, followed by the reaction with piperidine-3-carboxylic acid ethyl ester and 2-thiophenesulfonyl chloride. Another method involves the reaction of 2-methylbenzylamine with piperidine-3-carboxylic acid ethyl ester, followed by the reaction with 2-thiophenesulfonyl chloride. Both methods yield ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate as a white crystalline powder.
科学研究应用
Ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In organic synthesis, ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been used as a chiral auxiliary in asymmetric synthesis. In material science, ethyl 3-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxylate has been used as a building block for the synthesis of metal-organic frameworks.
属性
IUPAC Name |
ethyl 3-[(2-methylphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-3-25-19(22)20(14-17-9-5-4-8-16(17)2)11-7-12-21(15-20)27(23,24)18-10-6-13-26-18/h4-6,8-10,13H,3,7,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXRDNYFZAGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CC=CS2)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6011999.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6012004.png)
![5-cyclopropyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6012005.png)
![4,6-dimethyl-3-[(4-methylbenzoyl)amino]-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6012010.png)
![(1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-2-piperidinyl)methanol](/img/structure/B6012013.png)
![(2E)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6012035.png)
![6-iodo-3-methyl-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6012036.png)
![2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6012044.png)
![2-({5-[(benzylthio)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6012046.png)
![2-(tetrahydro-2-furanylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6012054.png)
![2-isopropyl-5-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6012055.png)

![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B6012073.png)
